Double-Bond Position Isomer Comparison: (E)-2-Hexenyl Valerate vs. (Z)-3-Hexenyl Valerate
The (E)-2-hexen-1-yl pentanoate isomer (target compound, CAS 56922-74-8) exhibits a measurably higher logP (4.17) compared to the (Z)-3-hexenyl valerate isomer (CAS 35852-46-1, logP = 4.01), a difference of +0.16 logP units . This increased lipophilicity predicts differential partitioning behavior in emulsion-based food and fragrance formulations. Sensory evaluation at standardized dilutions reveals distinct descriptor profiles: the (E)-2 isomer is characterized at 10% in dipropylene glycol as 'green, fruity, apple, banana, pineapple, cognac, estery, unripe, winey' , whereas the (Z)-3 isomer is described at 100% concentration as 'heavy green with an estry fresh fruity nuance of apple, pear, grape, banana and kiwi' lacking the cognac and winey complexity .
| Evidence Dimension | Octanol-water partition coefficient (logP) and organoleptic descriptor profile |
|---|---|
| Target Compound Data | logP = 4.17; odor descriptors: green, fruity, apple, banana, pineapple, cognac, estery, unripe, winey (at 10% in dipropylene glycol) |
| Comparator Or Baseline | (Z)-3-hexenyl valerate (cis-3-hexenyl pentanoate, CAS 35852-46-1): logP = 4.01; odor descriptors: heavy green, estry fresh fruity nuance of apple, pear, grape, banana, kiwi (at 100%) |
| Quantified Difference | ΔlogP = +0.16 (target compound more lipophilic); qualitative sensory divergence in winey/cognac character presence vs. absence |
| Conditions | logP values from supplier specification sheets; sensory evaluations at stated dilutions per commercial product datasheets |
Why This Matters
Selection of the (E)-2 isomer over the (Z)-3 isomer is essential for applications requiring higher lipophilicity (affecting retention in fatty food matrices and fragrance fixative properties) and specific winey/cognac top-notes not provided by the (Z)-3 alternative.
